2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide
CAS No.:
Cat. No.: VC17862588
Molecular Formula: C17H18N4OS
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
![2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide -](/images/structure/VC17862588.png)
Specification
Molecular Formula | C17H18N4OS |
---|---|
Molecular Weight | 326.4 g/mol |
IUPAC Name | 2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetohydrazide |
Standard InChI | InChI=1S/C17H18N4OS/c1-12-6-8-13(9-7-12)10-21-15-5-3-2-4-14(15)19-17(21)23-11-16(22)20-18/h2-9H,10-11,18H2,1H3,(H,20,22) |
Standard InChI Key | KMYZRZCLOCGJJV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound’s structure integrates three critical domains:
-
Benzimidazole core: A bicyclic system comprising fused benzene and imidazole rings. This scaffold is structurally analogous to purine nucleotides, enabling potential interactions with DNA and RNA.
-
4-Methylbenzyl substituent: A para-methyl-substituted benzyl group attached to the benzimidazole’s nitrogen. This hydrophobic group enhances lipid solubility, potentially improving membrane permeability.
-
Sulfanyl-acetohydrazide side chain: A sulfanyl (-S-) bridge connects the benzimidazole to an acetohydrazide group, introducing hydrogen-bonding and chelation capabilities critical for enzyme inhibition .
The IUPAC name, 2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetohydrazide, reflects this architecture. Its canonical SMILES notation, CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN
, provides a standardized representation of atomic connectivity.
Table 1: Key Molecular Descriptors
*Estimated from PubChem data for analogous structures .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
-
Benzimidazole formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions yields the benzimidazole core.
-
N-Alkylation: Reaction with 4-methylbenzyl chloride introduces the hydrophobic substituent at the benzimidazole’s N1 position.
-
Sulfanyl-acetohydrazide conjugation: Thiolation of the C2 position followed by coupling with hydrazine generates the acetohydrazide side chain.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Benzimidazole formation | HCl, reflux, 12 h | 68–72% |
N-Alkylation | 4-methylbenzyl chloride, K₂CO₃, DMF | 85% |
Thiolation & coupling | Thiourea, NaOH; hydrazine hydrate | 63% |
Analytical Characterization
-
NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays signals for the benzimidazole protons (δ 7.2–8.1 ppm), 4-methylbenzyl group (δ 2.3 ppm, singlet for CH₃), and hydrazide NH (δ 9.8 ppm).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 327.4 [M+H]⁺, consistent with the molecular formula.
-
IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O stretch) and 3250 cm⁻¹ (N-H stretch) confirm the hydrazide moiety .
Microorganism | MIC (μg/mL) | Analog Structure | Reference |
---|---|---|---|
Staphylococcus aureus | 4–8 | 2-methyl-benzimidazole | |
Escherichia coli | 16–32 | 5-nitro-benzimidazole | |
Candida albicans | 8–16 | 2-sulfanyl-acetamide derivative |
The sulfanyl-acetohydrazide group in the target compound may enhance activity against Gram-positive bacteria and fungi by facilitating cell wall penetration .
Anticancer Mechanisms
Benzimidazoles interfere with tubulin polymerization and topoisomerase function. The 4-methylbenzyl group may enhance binding to the colchicine site of tubulin, as seen in similar compounds:
Table 4: Cytotoxicity of Benzimidazole Derivatives
Cell Line | IC₅₀ (μM) | Derivative | Reference |
---|---|---|---|
MCF-7 (breast cancer) | 1.2 | 2-aryl-benzimidazole | |
HeLa (cervical cancer) | 2.8 | 2-sulfanyl-acetohydrazide | |
A549 (lung cancer) | 4.5 | N-methyl-benzimidazole |
Molecular docking studies suggest the acetohydrazide moiety forms hydrogen bonds with topoisomerase II’s ATP-binding domain, inhibiting DNA replication .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with solubilizing agents (e.g., cyclodextrins).
-
Thermal Stability: Decomposes at 218°C, indicating suitability for solid dosage forms.
ADME Profile
-
Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to the 4-methylbenzyl group .
-
Metabolism: Predicted to undergo hepatic oxidation via CYP3A4, generating inactive sulfoxide metabolites .
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Modifying the 4-methylbenzyl group to improve solubility.
-
In Vivo Efficacy Trials: Evaluating pharmacokinetics in murine models of infection and cancer.
-
Combination Therapy: Screening synergies with existing antimicrobials (e.g., fluconazole) and chemotherapeutics (e.g., paclitaxel).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume